2-Hydroxy-6-ketononatrienedioate
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Overview
Description
2-hydroxy-6-oxonona-2,4,7-trienedioic acid is a nonatrienedicarboxylic acid. It is a conjugate acid of a 2-hydroxy-6-oxonona-2,4,7-trienedioate.
Scientific Research Applications
Enantioselective Electrocarboxylation of Aromatic Ketones : Research demonstrates the use of enantioselective electrocarboxylation of pro-chiral aromatic ketones with atmospheric pressure of CO2, catalyzed by cinchona alkaloids, to produce optically active 2-hydroxy-2-arylpropionic acid, which is related to 2-Hydroxy-6-ketononatrienedioate. This process is significant in organic synthesis and has potential applications in pharmaceutical manufacturing (Chen et al., 2014).
Reaction Studies with Hydroxyl Radicals : Another study explores the reaction of hydroxyl radicals with certain compounds, leading to the formation of different products, including 2-hydroxy-6-ketononatrienedioate. This is crucial for understanding the oxidative stress in biological systems and its implications for health (Cohen, 1978).
Neuroprotective Effects of β-hydroxybutyrate Receptor Activation : Research on β-hydroxybutyrate, which is structurally related to 2-Hydroxy-6-ketononatrienedioate, reveals its neuroprotective effects. This has implications for the treatment of stroke and neurodegenerative diseases (Rahman et al., 2014).
Biocatalytic Strategies for Synthesis of Alpha-Hydroxy Ketones : A study discusses various biocatalytic approaches to efficiently produce alpha-hydroxy ketones, compounds related to 2-Hydroxy-6-ketononatrienedioate, highlighting their importance in the pharmaceutical industry and as fine chemicals (Hoyos et al., 2010).
Kinetic Analysis of 2-Hydroxy-6-Keto-Nona-2,4-Diene-1,9-Dioic Acid Hydrolase : This research presents a kinetic analysis of an enzyme that acts on 2-hydroxy-6-ketononatrienedioate, providing insights into its mechanism and potential applications in biocatalysis (Henderson & Bugg, 1997).
Organocatalysis using Non-Biaryl Atropisomers : Studies on non-biaryl atropisomers in organocatalysis explore the use of related compounds in catalyzing reactions, including those involving keto and hydroxy groups, which are key components of 2-Hydroxy-6-ketononatrienedioate (Brandes et al., 2006).
properties
Molecular Formula |
C9H8O6 |
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Molecular Weight |
212.16 g/mol |
IUPAC Name |
(2Z,4E,7E)-2-hydroxy-6-oxonona-2,4,7-trienedioic acid |
InChI |
InChI=1S/C9H8O6/c10-6(4-5-8(12)13)2-1-3-7(11)9(14)15/h1-5,11H,(H,12,13)(H,14,15)/b2-1+,5-4+,7-3- |
InChI Key |
WCJYZUFKKTYNLB-ARITWGJRSA-N |
Isomeric SMILES |
C(=C/C(=O)/C=C/C(=O)O)\C=C(\C(=O)O)/O |
SMILES |
C(=CC(=O)C=CC(=O)O)C=C(C(=O)O)O |
Canonical SMILES |
C(=CC(=O)C=CC(=O)O)C=C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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